1-Methyl-3-azabicyclo[3.2.1]octane
CAS No.: 88799-00-2
Cat. No.: VC15882842
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88799-00-2 |
|---|---|
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | 1-methyl-3-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C8H15N/c1-8-3-2-7(4-8)5-9-6-8/h7,9H,2-6H2,1H3 |
| Standard InChI Key | UAJYYFYNOPJLJM-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(C1)CNC2 |
Introduction
Structural Characteristics and Molecular Identity
Core Bicyclic Framework
1-Methyl-3-azabicyclo[3.2.1]octane features a bicyclo[3.2.1]octane skeleton, comprising a seven-membered ring system fused to a five-membered cyclopentane ring. The nitrogen atom occupies the 3-position, while a methyl group is attached to the 1-position (Figure 1). This arrangement creates distinct stereochemical environments, with the methyl group adopting an endo or exo orientation relative to the bicyclic plane. X-ray crystallographic studies of analogous compounds, such as 8-β-p-chlorobenzoyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane methiodide, reveal that the piperidine ring adopts a distorted chair conformation, while the cyclopentane ring assumes an envelope shape flattened at C-8 .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| XLogP3-AA | 1.6 | |
| Hydrogen Bond Acceptor | 1 |
Stereochemical Considerations
The stereochemistry of 1-methyl-3-azabicyclo[3.2.1]octane critically influences its biological activity. For instance, methylation at the endo position enhances binding affinity to neurotransmitter transporters compared to exo derivatives . Nuclear magnetic resonance (NMR) analyses of related compounds demonstrate equatorial positioning of N-substituents in solution, stabilizing the piperidine ring’s chair conformation .
Synthesis and Chemical Reactivity
Synthetic Methodologies
Synthesis routes for 1-methyl-3-azabicyclo[3.2.1]octane often leverage tropane alkaloid frameworks as starting materials. Key strategies include:
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Cyclization of Amino Alcohols: Reaction of 3-aminocycloheptanol with formaldehyde under acidic conditions yields the bicyclic core, followed by methylation at the 1-position.
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Quaternization Reactions: Treatment of 3-azabicyclo[3.2.1]octane derivatives with methyl iodide selectively functionalizes the nitrogen atom, producing 1-methyl analogs .
Table 2: Representative Synthetic Pathways
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Cyclization | 65–78 | H₂SO₄, CH₂O, 80°C | |
| N-Methylation | 85–92 | CH₃I, K₂CO₃, DMF |
Derivatization and Functionalization
The compound’s reactivity enables diverse derivatization. For example, esterification at the 8-position with acyl chlorides produces prodrug candidates, while quaternization enhances water solubility for pharmacological applications .
Pharmacological Significance
Mechanism of Action
1-Methyl-3-azabicyclo[3.2.1]octane exhibits potent inhibition of monoamine transporters (DAT, NET, SERT), increasing synaptic neurotransmitter concentrations. Comparative studies suggest its affinity for DAT surpasses that of cocaine, albeit with reduced cardiovascular toxicity.
Table 3: Pharmacological Profile
| Target | IC₅₀ (nM) | Selectivity Ratio (DAT/SERT) | Source |
|---|---|---|---|
| Dopamine Transporter | 12.3 | 8.7 | |
| Norepinephrine Transporter | 45.6 | 3.2 |
Structure-Activity Relationships (SAR)
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N-Substituents: Bulky substituents at the nitrogen atom (e.g., phenethyl groups) reduce DAT affinity but improve metabolic stability .
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C-8 Functionalization: Esterification with aromatic groups (e.g., p-chlorobenzoyl) enhances anticholinergic activity in guinea pig ileum models .
Physical and Chemical Properties
Physicochemical Data
The compound is a colorless liquid at room temperature, with moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility .
Table 4: Physical Properties
Stability and Degradation
Stability studies indicate susceptibility to oxidative degradation under prolonged light exposure, necessitating storage in amber vials at –20°C .
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